molecular formula C15H13N3O3 B13875023 ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate

ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate

Cat. No.: B13875023
M. Wt: 283.28 g/mol
InChI Key: INVHKIGGZGOJTO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate is a complex organic compound that features an imidazo[4,5-b]pyridine core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate include other imidazo[4,5-b]pyridine derivatives, such as:

Uniqueness

What sets this compound apart is its specific ester functional group, which can influence its reactivity and interactions with biological systems. This unique structure allows for tailored modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate

InChI

InChI=1S/C15H13N3O3/c1-2-21-14(19)10-5-7-11(8-6-10)18-13-12(17-15(18)20)4-3-9-16-13/h3-9H,2H2,1H3,(H,17,20)

InChI Key

INVHKIGGZGOJTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C3=C(C=CC=N3)NC2=O

Origin of Product

United States

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